NN'-DICYCLOHEPTYLBUTANEDIAMIDE
Description
NN'-Dicycloheptylbutanediamide is a diamide compound characterized by a four-carbon (butane) backbone with cycloheptyl groups attached to the nitrogen atoms of the amide functional groups. Its structural formula can be represented as RCONH-(CH₂)₄-NHOCR, where R = cycloheptyl. This compound is hypothesized to exhibit unique physicochemical properties due to the steric bulk of the cycloheptyl substituents and the flexibility of the butanediamide chain.
Properties
IUPAC Name |
N,N'-di(cycloheptyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-17(19-15-9-5-1-2-6-10-15)13-14-18(22)20-16-11-7-3-4-8-12-16/h15-16H,1-14H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXERVIIBVHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN’-DICYCLOHEPTYLBUTANEDIAMIDE typically involves the reaction of cycloheptylamine with butanediamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of NN’-DICYCLOHEPTYLBUTANEDIAMIDE may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NN’-DICYCLOHEPTYLBUTANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the cycloheptyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
NN’-DICYCLOHEPTYLBUTANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NN’-DICYCLOHEPTYLBUTANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. For example, it could inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the site. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
To contextualize the properties of NN'-Dicycloheptylbutanediamide, it is compared below with structurally analogous diamides and related compounds.
Structural Analogs and Key Differences
NN'-Dicyclohexylbutanediamide
- Structure : Similar backbone but with cyclohexyl substituents.
- Such compounds are often explored in pharmaceutical intermediates due to their balanced lipophilicity .
- Applications : Used in polymer stabilization and drug delivery systems.
NN'-Dicycloheptylpentanediamide
- Structure : Features a five-carbon (pentane) backbone with cycloheptyl groups.
- Properties : The longer chain increases conformational flexibility, which may lower melting points and improve compatibility with hydrophobic matrices. This compound is cited in material science research for its role in modifying polymer crystallinity .
N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide
- Structure : Aromatic naphthalene core with cyclohexylamide groups.
- Properties : The rigid aromatic backbone enhances thermal stability, making it effective as a β-nucleating agent in polypropylene, improving mechanical strength and clarity .
- Contrast : The absence of an aromatic system in this compound may limit its thermal stability but increase flexibility.
N'-Benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
- Structure : Ethanediamide (two-carbon chain) with benzyl and piperidinylmethyl substituents.
- Properties : Polar substituents (e.g., methoxyethyl, piperidine) enhance solubility in aqueous systems. This compound is studied for its bioactivity, particularly in neurological target modulation .
Comparative Data Table
| Compound | Backbone Length | Substituents | Key Properties | Applications | References |
|---|---|---|---|---|---|
| This compound | C4 | Cycloheptyl | High steric hindrance, low solubility | Polymer nucleating agents (hypothetical) | |
| NN'-Dicyclohexylbutanediamide | C4 | Cyclohexyl | Moderate solubility, thermal stability | Pharmaceuticals, polymers | |
| NN'-Dicycloheptylpentanediamide | C5 | Cycloheptyl | Flexible backbone, lower melting point | Material science | |
| N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide | Aromatic | Cyclohexyl | High thermal stability, rigidity | Polypropylene modification | |
| N'-Benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide | C2 | Benzyl, piperidine | High aqueous solubility, bioactivity | Neurological research |
Research Findings and Trends
- Steric Effects : Cycloheptyl groups in this compound introduce greater steric bulk than cyclohexyl analogs, which may reduce crystallization rates in polymers but improve ligand selectivity in coordination chemistry .
- Chain Length : Butanediamide (C4) balances rigidity and flexibility compared to shorter (C2) or longer (C5) chains, influencing melting points and solubility .
- Aromatic vs. Aliphatic Backbones : Aromatic diamides (e.g., naphthalenedicarboxamide) exhibit superior thermal stability, whereas aliphatic analogs like this compound prioritize flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
